molecular formula C20H14FN5O4 B14121675 N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B14121675
M. Wt: 407.4 g/mol
InChI Key: XEYGOZICRWEKHN-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoro-3-nitroaniline with 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives where the fluoro group is replaced.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
  • N-(4-bromo-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluoro group can enhance the compound’s ability to interact with biological targets and improve its metabolic stability.

Properties

Molecular Formula

C20H14FN5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C20H14FN5O4/c1-11-17-18(27)14(10-22-19(17)25(24-11)13-5-3-2-4-6-13)20(28)23-12-7-8-15(21)16(9-12)26(29)30/h2-10H,1H3,(H,22,27)(H,23,28)

InChI Key

XEYGOZICRWEKHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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